molecular formula C9H8O2 B2578970 2,3-Dihydrobenzofuran-6-carbaldehyde CAS No. 55745-96-5

2,3-Dihydrobenzofuran-6-carbaldehyde

Cat. No. B2578970
CAS RN: 55745-96-5
M. Wt: 148.161
InChI Key: XSJAJQSDUJUNAI-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-carbaldehyde is a chemical compound with the molecular formula C9H8O2 . It is a derivative of 2,3-Dihydrobenzofuran, a heterocyclic compound that is found in various biologically active natural and pharmaceutical products .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde and its derivatives has been a subject of interest in recent years. Various methods have been established for the synthesis of 2,3-dihydrobenzofurans, involving intra- and inter-molecular reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-6-carbaldehyde has been analyzed using density functional theory (DFT) and B3LYP approach with the 6-311G(d,p) basis set . The HOMO-LUMO energy of the molecule was determined, and the molecular electrostatic surface potential (MESP) plots were obtained to gain useful insight into the distribution of charge density .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2,3-Dihydrobenzofuran-6-carbaldehyde, have shown strong biological activities such as anti-tumor . They have been used in the development of anticancer agents .

Antibacterial Activity

Benzofuran compounds have demonstrated antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran derivatives have been found to exhibit potent antioxidative activity . This property could be harnessed in the development of drugs to combat oxidative stress-related diseases .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory Activity

Benzofuran derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .

Neuroprotective Activity

Some natural benzofuran derivatives have been found to act as neuroprotective agents . This suggests potential applications in the treatment of neurodegenerative diseases .

Analgesic Activity

Benzofuran derivatives have also been found to have analgesic activity . This suggests potential applications in the development of pain relief medications .

Synthesis of Complex Benzofuran Derivatives

2,3-Dihydrobenzofuran-6-carbaldehyde can be used in the synthesis of complex benzofuran derivatives . These derivatives can then be further elaborated via traditional transition-metal catalyzed coupling reactions .

Future Directions

The study of 2,3-Dihydrobenzofuran-6-carbaldehyde and its derivatives is a promising area of research due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring their potential applications in medicine .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAJQSDUJUNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-6-carbaldehyde

CAS RN

55745-96-5
Record name 2,3-dihydrobenzofuran-6-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-2,3-dihydro-1-benzofuran (190 mg, 0.955 mmol) in THF (4 ml) at −78° C. was added n-BuLi (1.313 ml, 2.100 mmol). The reaction mixture was stirred at −78° C. for 45 min then a solution of DMF (1.109 ml, 1.6 M in hexanes, 14.32 mmol) in THF (2 ml) was added dropwise and the reaction was stirred at −78° C. for 10 min then warmed to rt and stirred for 1 h. LCMS showed no starting material remaining. The reaction was stirred at rt for a further 2.5 h. The reaction mixture was poured cautiously into 2 M HCl (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organic extracts were washed with brine (50 ml), dried over MgSO4, filtered, evaporated and chromatographed (eluting 0-100% EtOAc/Hexane). The relevant fractions were combined and evaporated to deliver the product as a clear, colourless oil (44 mg, 0.297 mmol, 31%).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1.313 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.109 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
44 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an cooled solution (−78° C. internal temp) of 1 g of 6-bromo-2,3-dihydro-1-benzofuran (prepared as described by Z. J. Song, M. Zhao, L. Frey, J. Li, L. Tan, C. Y. Chen, D. M. Tschaen, R. Tillyer, E. J. J. Grabowski, R. Volante, P. J. Reider, Y. Kato, S. Okada, T. Nemoto, H. Sato, A. Akao, T. Mase, Organic Letters, 2001, Vol. 3, No. 21, 3357-3360) in 20 mL of anhydrous THF was added 4 mL of 2.5 M n-butyllithium in hexane. After stirring 10 min at −78° C., 0.5 mL of anhydrous DMF was added and the mixture allowed to warm to −20° C., quenched with 20 mL of 3N HCl and extracted into 2×50 mL of ether. Combined extracts dried over MgSO4 and concentrated under reduced pressure. Purification by flash chromatography (0-20% ethyl acetate in hexanes) gave the product as white crystalline solid. MS (m+1)=149.1; 1H NMR (400 MHz, CDCl3) 9.9 (s, 1H), 7.4 (m, 2H), 7.3 (s, 1H), 4.62 (t, 2H), 3.28 (t, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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